4,6-Dimethyl-2-(methylthio)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine involves various chemical processes and optimizations. For instance, an effective synthesis method involves the reaction of thiourea and acetylacetone, with specific conditions such as a reaction temperature of 65°C and a reaction time of 5 hours yielding an 85% success rate. This method highlights the importance of temperature, reaction time, and solvent volume in optimizing the yield and efficiency of the synthesis process (H. Jing, 2009).
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-(methylthio)pyrimidine has been studied through various spectroscopic and theoretical methods, providing insights into its electronic and geometric configuration. For example, research on related compounds such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, reveals detailed structural information through single-crystal X-ray diffraction studies. These studies help in understanding the molecular interactions and properties essential for its reactivity and applications (P. Krishna Murthy et al., 2019).
Chemical Reactions and Properties
4,6-Dimethyl-2-(methylthio)pyrimidine participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity has been explored in the context of synthesizing novel pyrimido[4,5-d]pyrimidine derivatives, showcasing its versatility in organic synthesis (D. Prajapati & A. Thakur, 2005). Additionally, its electrochemical oxidation has been studied, providing valuable insights into its chemical properties and potential applications in various oxidation processes (F. Freeman et al., 2008).
Scientific Research Applications
Proton NMR Spectra and Chemical Properties : The study of proton NMR spectra of 4,6-Dimethyl-2-(methylthio)pyrimidine derivatives helps understand their chemical properties. T. Kress (1994) synthesized various derivatives, including 4,6-Dimethyl-2-(methylthio)pyrimidine, and measured their proton NMR spectra, providing insights into their hydration properties (T. Kress, 1994).
Insecticidal and Antibacterial Potential : P. P. Deohate and Kalpana A. Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesizing compounds involving 4,6-dimethyl-pyrimidin-2-yl as part of the structure (P. P. Deohate and Kalpana A. Palaspagar, 2020).
Nonlinear Optical Properties : A. Hussain et al. (2020) studied the nonlinear optical properties of thiopyrimidine derivatives, including 4,6-dimethyl-2-(methylthio)pyrimidine, highlighting their potential applications in optoelectronics and high-tech applications (A. Hussain et al., 2020).
Antioxidant Agents : S. Vartale et al. (2016) synthesized 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, evaluating them as potent antioxidant agents, indicating the chemical's potential in pharmaceutical applications (S. Vartale et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOWNMJYBIWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492396 | |
Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(methylthio)pyrimidine | |
CAS RN |
14001-64-0 | |
Record name | 4,6-Dimethyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14001-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine, 4,6-dimethyl-2-(methylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.